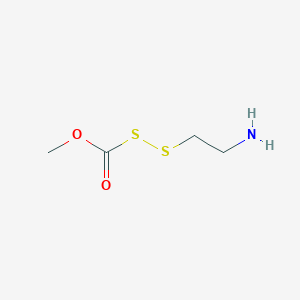

Methyl (2-aminoethyldisulfanyl)formate

Beschreibung

Methyl (2-aminoethyldisulfanyl)formate is a specialized ester derivative of formic acid, characterized by a methyl ester group, a disulfide (-S-S-) linkage, and a 2-aminoethyl substituent. Its molecular formula is C₄H₉NO₂S₂, distinguishing it from simpler formate esters like methyl formate (C₂H₄O₂).

Eigenschaften

IUPAC Name |

methyl (2-aminoethyldisulfanyl)formate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S2/c1-7-4(6)9-8-3-2-5/h2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWOULTKKMXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)SSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Methyl Formate (HCOOCH₃)

Molecular Formula : C₂H₄O₂

Molecular Weight : 60.05 g/mol

Key Properties :

- Physical State : Clear liquid with high volatility and ethereal odor .

- Reactivity: Hydrolyzes to methanol and formic acid under acidic conditions; undergoes aminolysis to formamide derivatives .

- Applications : Blowing agent for polyurethane foams, solvent, and intermediate in fine chemical synthesis .

- Safety : Flammable (DOT Hazard Class 3), with precautions for inhalation and skin contact .

Comparison :

- Structural Differences: Methyl (2-aminoethyldisulfanyl)formate has additional disulfide and aminoethyl groups, increasing molecular weight and polarity.

- Reactivity : The disulfide bond may enable redox-responsive behavior (e.g., cleavage under reducing conditions), absent in methyl formate.

- Applications: Potential use in drug delivery or crosslinking, unlike methyl formate’s industrial roles.

Sodium Formate (HCOONa)

Molecular Formula : CHNaO₂

Molecular Weight : 68.01 g/mol

Key Properties :

Comparison :

- Chemical Class: Sodium formate is a salt, whereas Methyl (2-aminoethyldisulfanyl)formate is an ester.

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (C₄H₁₂N₂S₂)

Molecular Formula : C₄H₁₂N₂S₂

Molecular Weight : 152.28 g/mol

Key Properties :

Comparison :

- Functional Groups: Both compounds share disulfide and aminoethyl groups, but Methyl (2-aminoethyldisulfanyl)formate includes a formate ester, altering solubility and hydrolytic stability.

- Applications : The formate ester may enhance biodegradability or enable esterase-mediated cleavage in biological systems.

Research Findings and Data Tables

Table 1: Comparative Physical and Chemical Properties

| Property | Methyl (2-aminoethyldisulfanyl)formate | Methyl Formate | Sodium Formate | 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine |

|---|---|---|---|---|

| Molecular Formula | C₄H₉NO₂S₂ | C₂H₄O₂ | CHNaO₂ | C₄H₁₂N₂S₂ |

| Molecular Weight (g/mol) | 167.25 | 60.05 | 68.01 | 152.28 |

| Functional Groups | Ester, disulfide, amine | Ester | Carboxylate salt | Disulfide, amine |

| Physical State | Likely liquid | Liquid | Crystalline solid | Liquid |

| Key Reactivity | Redox-sensitive disulfide | Hydrolysis | Ionic dissociation | Disulfide reduction |

| Applications | Drug delivery, crosslinking | Blowing agent | Deicing, pH control | Dynamic chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.